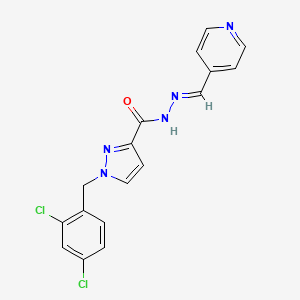![molecular formula C15H10N2OS2 B5511955 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a derivative of thiazolo[3,2-a]benzimidazole, a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to a class of molecules that exhibit a wide range of biological and chemical activities.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones, including derivatives like our compound of interest, involves the nucleophilic reactivity of the 2-methylene carbon atom in the thiazolo[3,2-a]-benzimidazol-3(2H)-one core. Various derivatives have been prepared by reacting with 2-isatinylidene and 2-arylazo derivatives, showcasing the versatility of the core structure in synthesizing a wide array of compounds (Rida et al., 1986).
Molecular Structure Analysis
The crystal structure analysis of benzimidazole derivatives provides insight into the planarity and conformation of the molecule. The benzimidazole ring system often exhibits near-planarity, contributing to the molecule's chemical behavior and interaction capabilities. The molecular structure is stabilized by various intra- and intermolecular interactions, including hydrogen bonding (Gueddar et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The derivatives of 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, including various 2-isatinylidene and 2-arylazo derivatives, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant potential in antimicrobial applications (Rida, Salama, Labouta, & Ghany, 1986).
Biological Activity in Heterocyclic Compounds
In the context of heterocyclic compounds, derivatives of thieno[2,3-b]thiophene, which include the this compound structure, have been explored for their wide spectrum of medical and industrial applications. These derivatives have been synthesized and evaluated for various biological activities, including anticancer, antioxidant, and enzyme inhibition potentials (Mabkhot, Barakat, Al-Majid, Alshahrani, Yousuf, & Choudhary, 2013).
Synthesis and Chemical Reactivity
The compound has been involved in studies focusing on the synthesis of novel heterocyclic compounds. These include research on the addition of Br2 to exocyclic double bonds of similar compounds, leading to new derivatives with potential pharmaceutical applications (Sauter, Deinhammer, & Danksagmüller, 1974).
Anion Transport Properties
Derivatives of benzimidazole, which structurally relate to the given compound, have been studied for their potent anionophoric activity. Modification of these compounds with electron-withdrawing substituents can significantly enhance their activity, indicating potential applications in chemical transport or separation processes (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Crystal Structure Analysis
Crystal structure analyses of related compounds have been conducted to understand their molecular arrangement and potential applications in material science or molecular engineering (Gueddar, Bouhfid, Essassi, Saadi, & El Ammari, 2015).
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-9-6-7-19-12(9)8-13-14(18)17-11-5-3-2-4-10(11)16-15(17)20-13/h2-8H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHUDCIFWFPQNI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)
![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)
![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)
![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)
![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)
![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)